molecular formula C7H9NO2 B1197092 3-(1H-pyrrol-1-yl)propanoic acid CAS No. 89059-06-3

3-(1H-pyrrol-1-yl)propanoic acid

Cat. No.: B1197092
CAS No.: 89059-06-3
M. Wt: 139.15 g/mol
InChI Key: RZJWSGHNRLPGHP-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-1-yl)propanoic acid is an organic compound that belongs to the class of pyrrole derivatives It is characterized by a pyrrole ring attached to a propanoic acid moiety

Biochemical Analysis

Biochemical Properties

3-(1H-pyrrol-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly in the formation of polymers that are soluble in water. It is a polymerized, immobilized, and hydrophilic monomer that can be used in electropolymerization techniques . This compound interacts with various enzymes and proteins, including those involved in the synthesis of paclitaxel, an anticancer drug. The polymerization process of this compound can be controlled by changing the concentrations of the monomers or copolymerizing with other compounds such as dopamine .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a conductive polymer with an acid functional group that gives an anionic character to the polymeric films . This compound has been shown to form multi-layered films with gold nanoparticles and nickel oxide, which can be used in biosensor applications . Additionally, it may be used in photoacoustic imaging-based photothermal therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a hydrophilic monomer that can be used in electropolymerization techniques to produce polymers that are soluble in water . The compound has a high degree of crystallinity and a high molecular weight, which contributes to its stability and effectiveness in various applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under specific storage conditions and does not degrade if used and stored according to specifications . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits good cytotoxic activity against some cancer cell lines at specific dosages . High doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of paclitaxel . It interacts with enzymes and cofactors that facilitate its incorporation into polymeric structures, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its effectiveness in various applications .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in forming conductive polymeric films and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1H-pyrrol-1-yl)propanoic acid can be synthesized through the hydrolysis of 1-(2-cyanoethyl)pyrrole. The hydrolysis reaction involves the use of water and an acid or base catalyst to convert the nitrile group into a carboxylic acid group . The reaction conditions typically include heating the reaction mixture to facilitate the hydrolysis process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrolysis reactions using continuous flow reactors to ensure efficient and consistent production. The purification of the product can be achieved through recrystallization from petroleum ether and drying under vacuum .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, leading to the formation of various substituted pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Oxidized pyrrole derivatives with ketone or aldehyde functional groups.

    Reduction: Reduced forms such as alcohols or amines.

    Substitution: Substituted pyrrole derivatives with halogen, nitro, or other functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrrol-1-yl)propanoic acid is unique due to its specific combination of a pyrrole ring and a propanoic acid moiety. This structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

3-pyrrol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-7(10)3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJWSGHNRLPGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

157614-81-8
Record name Poly(pyrrole-N-propionic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157614-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10305038
Record name 3-(1H-pyrrol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89059-06-3
Record name 89059-06-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(1H-pyrrol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrole-1-propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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